((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid

Description

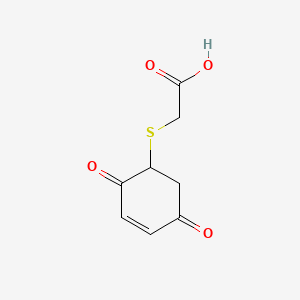

((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid (CAS 63905-80-6) is a sulfur-containing cyclic diketone derivative with the molecular formula C₈H₈O₄S and a molecular weight of 200.22 g/mol . Structurally, it features a cyclohexene ring substituted with two ketone groups at positions 2 and 5, linked via a thioether bridge to an acetic acid moiety. This compound is primarily utilized in organic synthesis and materials science due to its reactive functional groups (thioether, ketones, and carboxylic acid). Toxicity studies indicate it is poisonous by ingestion (rat LDL₀ = 250 mg/kg) and emits toxic sulfur oxides (SOₓ) upon thermal decomposition .

Properties

CAS No. |

63905-80-6 |

|---|---|

Molecular Formula |

C8H8O4S |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

2-(2,5-dioxocyclohex-3-en-1-yl)sulfanylacetic acid |

InChI |

InChI=1S/C8H8O4S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-2,7H,3-4H2,(H,11,12) |

InChI Key |

XLWKTDSFCJIEQG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C=CC1=O)SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid typically involves the reaction of 3-cyclohexene-1-thiol with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group attacks the anhydride, followed by ring opening and subsequent formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The thio group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It can be used in the development of drugs or as a probe in biochemical studies .

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid involves its interaction with specific molecular targets. The thio group can form covalent bonds with thiol groups in proteins, potentially altering their function. The oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

- Shared Features : All compounds contain a thioether linkage and acetic acid group , enabling nucleophilic reactivity (e.g., esterification, metal coordination).

- Divergences :

- The cyclohexene-dione core in the target compound introduces conjugated ketones , enhancing electrophilic character compared to the sulfonyl group in (phenylsulfonyl)acetic acid .

- The triazole and thiadiazinan derivatives () incorporate nitrogen-rich heterocycles, which may enhance biological activity (e.g., antimicrobial properties) but reduce thermal stability .

Analysis :

- The target compound exhibits higher acute toxicity (LDL₀ = 250 mg/kg) compared to triazole analogs (predicted LD₅₀ ~300–500 mg/kg), likely due to its reactive dione-thioether system , which may generate free radicals or alkylating agents .

- Sulfur-containing analogs universally risk emitting SOₓ or H₂S during decomposition, but the phenylsulfonyl derivative (CAS 3959-23-7) may exhibit greater stability due to the sulfonyl group’s lower reactivity .

Biological Activity

((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, focusing on its antibacterial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexene derivatives with thioacetic acid. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 3.91 mg/L, indicating potent antibacterial effects comparable to standard antibiotics like oxacillin and cefuroxime .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/L) | Bacterial Strain |

|---|---|---|

| This compound | 3.91 | Staphylococcus aureus |

| Oxacillin | 4.0 | Staphylococcus aureus |

| Cefuroxime | 4.5 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies show that certain derivatives exhibit low antiproliferative activity against HepG2 liver cancer cells, suggesting a possible mechanism for cancer treatment .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | HepG2 |

| Epalrestat | 15 | HepG2 |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the cyclohexene ring or the thio group can enhance or reduce its efficacy against bacteria and cancer cells. Molecular docking studies have identified key interactions within target enzymes that correlate with biological activity, providing insights for further structural optimization .

Case Studies

- Antibacterial Efficacy : A study evaluated various derivatives of thiazolidine and their antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazolidine core significantly influenced antibacterial potency.

- Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of this compound on different cancer cell lines. The study revealed that certain structural variants exhibited enhanced cytotoxicity compared to standard anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.